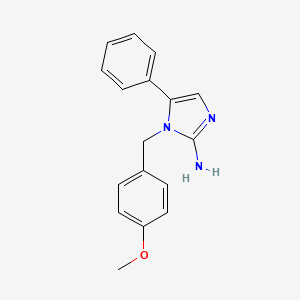![molecular formula C9H9N5O2 B14190848 N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea CAS No. 873795-60-9](/img/structure/B14190848.png)
N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea is a chemical compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties . The unique structure of N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea makes it a valuable subject of study in various scientific fields.
Preparation Methods
The synthesis of N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea typically involves the condensation of 2-acetaminonicotinic acid with a primary amine, followed by cyclization . Another method includes the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Substitution reactions can occur at the methyl or urea groups, often using halogenating agents or nucleophiles.
Scientific Research Applications
N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea is unique due to its specific structure and biological activities. Similar compounds include:
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds are notable for their tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine derivatives: Exhibiting a range of biological activities, including anti-inflammatory and analgesic effects.
Properties
CAS No. |
873795-60-9 |
|---|---|
Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-methyl-3-(4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)urea |
InChI |
InChI=1S/C9H9N5O2/c1-10-9(16)14-8-12-6-5(7(15)13-8)3-2-4-11-6/h2-4H,1H3,(H3,10,11,12,13,14,15,16) |
InChI Key |
VMWLNANSBBGLIF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=NC2=C(C=CC=N2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


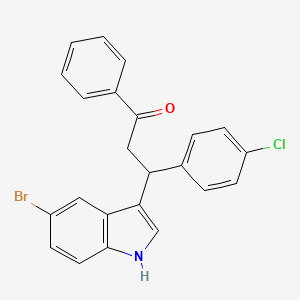
![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)
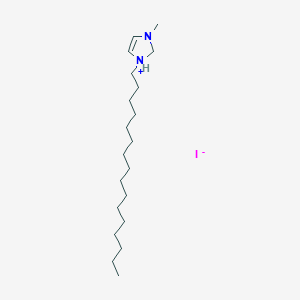
![Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane](/img/structure/B14190786.png)
![N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14190794.png)

![2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile](/img/structure/B14190804.png)
![2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)
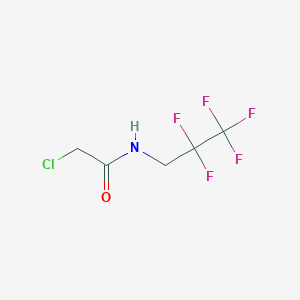
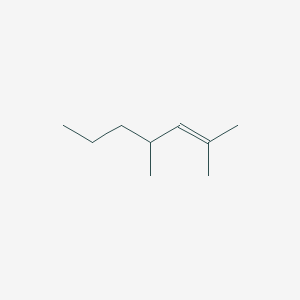
![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)-](/img/structure/B14190846.png)
![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)
